molecular formula C10H14N5Na2O13P3 B10831812 ATP (disodium salt)

ATP (disodium salt)

Cat. No.: B10831812
M. Wt: 551.14 g/mol
InChI Key: TTWYZDPBDWHJOR-IDIVVRGQSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

ATP (disodium salt) can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate (ADP) using ATP synthase . This process typically occurs in the mitochondria of cells during oxidative phosphorylation. In a laboratory setting, ATP can be prepared by dissolving adenosine 5’-triphosphate disodium salt in distilled water and adjusting the pH with potassium hydroxide (KOH) .

Industrial Production Methods

Industrial production of ATP (disodium salt) often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP, which is then extracted and purified . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ATP (disodium salt) undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation-reduction reactions .

Common Reagents and Conditions

Major Products Formed

The primary products formed from ATP reactions include ADP, adenosine monophosphate (AMP), and inorganic phosphate . These products are crucial intermediates in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ATP (disodium salt)

ATP (disodium salt) is unique due to its role as the primary energy currency in cells. Unlike ADP and AMP, ATP contains three phosphate groups, allowing it to store and release more energy . Additionally, ATP is involved in a broader range of cellular processes compared to NADH, which is primarily focused on redox reactions .

Properties

Molecular Formula

C10H14N5Na2O13P3

Molecular Weight

551.14 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

TTWYZDPBDWHJOR-IDIVVRGQSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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